dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate
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Overview
Description
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate is a chemical compound with the molecular formula C5H2K2N4S4 and a molecular weight of 324.6 g/mol. This compound is known for its unique structure, which includes multiple sulfur and cyano groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate typically involves the reaction of potassium cyanide with a suitable sulfur-containing precursor under controlled conditions. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfur groups are replaced by other nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfur and cyano groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing compounds
Mechanism of Action
The mechanism of action of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfur groups play a crucial role in its reactivity and biological activity. For example, the cyano groups can interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The sulfur groups can form disulfide bonds or undergo redox reactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar compounds to dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate include other sulfur-containing cyano compounds, such as:
Potassium thiocyanate: Known for its use in various chemical reactions and as a reagent in analytical chemistry.
Potassium cyanide: A highly toxic compound used in gold mining and organic synthesis.
Dipotassium disulfide: Used in the production of sulfur-containing compounds and materials. This compound is unique due to its specific combination of cyano and sulfur groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H2K2N4S4 |
---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C5H4N4S4.2K/c6-1-8-4(10)12-3-13-5(11)9-2-7;;/h3H2,(H,8,10)(H,9,11);;/q;2*+1/p-2 |
InChI Key |
HMFASUCAOFNEKF-UHFFFAOYSA-L |
Canonical SMILES |
C(SC(=NC#N)[S-])SC(=NC#N)[S-].[K+].[K+] |
Origin of Product |
United States |
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